molecular formula C34H58Cl6N10O B1208432 Olanexidine hydrochloride hydrate CAS No. 218282-71-4

Olanexidine hydrochloride hydrate

Cat. No. B1208432
CAS RN: 218282-71-4
M. Wt: 835.6 g/mol
InChI Key: PMKCJSVTNJUCGR-UHFFFAOYSA-N
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Description

Olanexidine hydrochloride hydrate is a dichlorobenzene . It is a monobiguanide compound with bactericidal activity . The molecular formula of Olanexidine hydrochloride hydrate is C34H58Cl6N10O . The IUPAC name is 1-[N’-[(3,4-dichlorophenyl)methyl]carbamimidoyl]-2-octylguanidine;hydrate;dihydrochloride .


Molecular Structure Analysis

The InChI of Olanexidine hydrochloride hydrate is InChI=1S/2C17H27Cl2N5.2ClH.H2O/c2*1-2-3-4-5-6-7-10-22-16 (20)24-17 (21)23-12-13-8-9-14 (18)15 (19)11-13;;;/h2*8-9,11H,2-7,10,12H2,1H3, (H5,20,21,22,23,24);2*1H;1H2 . The Canonical SMILES is CCCCCCCCN=C(N)NC(=NCC1=CC(=C(C=C1)Cl)Cl)N.CCCCCCCCN=C(N)NC(=NCC1=CC(=C(C=C1)Cl)Cl)N.O.Cl.Cl .


Physical And Chemical Properties Analysis

The molecular weight of Olanexidine hydrochloride hydrate is 835.6 g/mol . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Prevention of Intravenous Catheter-Related Infections

Olanexidine gluconate: , a compound related to Olanexidine hydrochloride hydrate, has been studied for its effectiveness in preventing catheter-related bloodstream infections (CRBSIs). A randomized controlled trial, known as the Apollo study, compared 1.5% aqueous olanexidine gluconate with 1% alcoholic chlorhexidine, demonstrating its potential as a skin disinfectant before catheter placement .

Surgical Site Infection Control

In the realm of surgery, olanexidine has been evaluated for its ability to reduce surgical site infections (SSIs). A multicentre randomised controlled clinical trial investigated the effect of aqueous olanexidine versus alcohol-based chlorhexidine on the incidence of SSIs in gastrointestinal surgery. The study aimed to establish the superiority of olanexidine in clean-contaminated surgeries .

Antimicrobial Activity

The antimicrobial properties of olanexidine have been a significant focus, with studies highlighting its bactericidal activity against a wide range of bacteria, particularly Gram-positive bacteria. Its interaction with bacterial surface molecules and phospholipids disrupts the membranes, leading to its antimicrobial effect .

Virucidal Efficacy

Olanexidine’s efficacy extends to its virucidal activity against non-enveloped viruses, such as norovirus and adenovirus. Research has shown that olanexidine gluconate can inhibit the binding ability of virus-like particles to receptors, suggesting its potential as a biological and environmental disinfectant .

Clinical Trials and Safety

The safety and efficacy of olanexidine have been rigorously tested in clinical trials. For instance, the Apollo study’s protocol outlines the methodology for assessing the safety of olanexidine gluconate as an antiseptic solution, ensuring patient safety and effective infection prevention .

Pharmacological Insights

Pharmacologically, olanexidine has been synthesized to optimize its use as a topical antiseptic. The conversion of olanexidine to the gluconate salt form was a strategic move to enhance its antimicrobial activity and application as a disinfectant .

properties

IUPAC Name

1-[N'-[(3,4-dichlorophenyl)methyl]carbamimidoyl]-2-octylguanidine;hydrate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C17H27Cl2N5.2ClH.H2O/c2*1-2-3-4-5-6-7-10-22-16(20)24-17(21)23-12-13-8-9-14(18)15(19)11-13;;;/h2*8-9,11H,2-7,10,12H2,1H3,(H5,20,21,22,23,24);2*1H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMKCJSVTNJUCGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN=C(N)NC(=NCC1=CC(=C(C=C1)Cl)Cl)N.CCCCCCCCN=C(N)NC(=NCC1=CC(=C(C=C1)Cl)Cl)N.O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H58Cl6N10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80176237
Record name Olanexidine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80176237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

835.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Olanexidine hydrochloride hydrate

CAS RN

218282-71-4
Record name Olanexidine hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0218282714
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Olanexidine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80176237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OLANEXIDINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R296398ALN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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